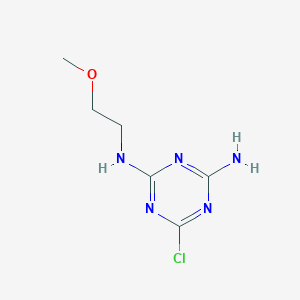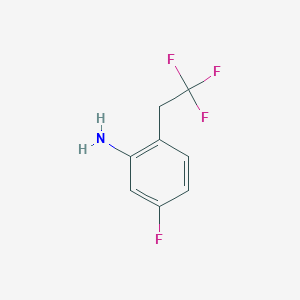
1,8-Bis(bromoethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(bromoethynyl)anthracene is an organic compound characterized by the presence of two bromoethynyl groups attached to the anthracene backbone
Métodos De Preparación
The synthesis of 1,8-Bis(bromoethynyl)anthracene typically involves the bromination of 1,8-diethynylanthracene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethynyl groups. The process can be summarized as follows:
Starting Material: 1,8-Diethynylanthracene
Reagents: Bromine (Br2)
Solvent: Chloroform (CHCl3) or Carbon Tetrachloride (CCl4)
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring to ensure complete bromination.
Análisis De Reacciones Químicas
1,8-Bis(bromoethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium catalysts.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, nucleophiles such as amines or thiols, and oxidizing or reducing agents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
1,8-Bis(bromoethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science:
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of 1,8-Bis(bromoethynyl)anthracene is primarily related to its ability to participate in π-π interactions and its electronic properties. The compound can interact with various molecular targets through its conjugated π-system, leading to changes in electronic properties and reactivity. These interactions are crucial for its applications in organic electronics and materials science.
Comparación Con Compuestos Similares
1,8-Bis(bromoethynyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene. These compounds share similar structural features but differ in their substituents, leading to variations in their electronic properties and reactivity.
1,8-Bis(phenylethynyl)anthracene:
1,8-Bis(dimesitylboryl)anthracene: The presence of dimesitylboryl groups introduces boron atoms into the structure, significantly altering its reactivity and potential for anion binding.
Propiedades
Número CAS |
778649-20-0 |
|---|---|
Fórmula molecular |
C18H8Br2 |
Peso molecular |
384.1 g/mol |
Nombre IUPAC |
1,8-bis(2-bromoethynyl)anthracene |
InChI |
InChI=1S/C18H8Br2/c19-9-7-13-3-1-5-15-11-16-6-2-4-14(8-10-20)18(16)12-17(13)15/h1-6,11-12H |
Clave InChI |
WFUROLPAVDZASM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=C2C(=C1)C#CBr)C(=CC=C3)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


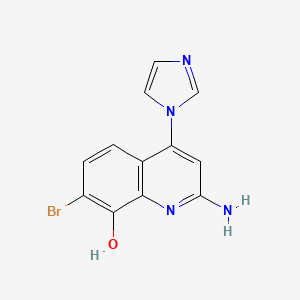


![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
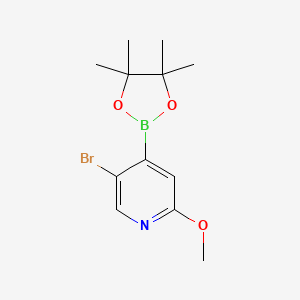

![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
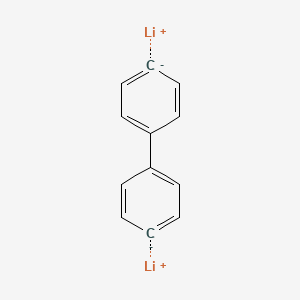



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
